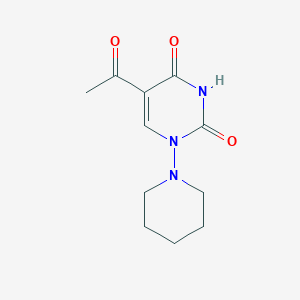

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1-piperidin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8(15)9-7-14(11(17)12-10(9)16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSMOJQROXCHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Formation of the pyrimidinedione core: This can be achieved through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

Introduction of the acetyl group: The acetylation of the pyrimidinedione core can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the piperidino group: The final step involves the nucleophilic substitution of the 1-position with piperidine, which can be facilitated by heating the intermediate compound with piperidine in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Piperidine in ethanol, other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of 5-carboxy-1-piperidino-2,4(1H,3H)-pyrimidinedione.

Reduction: Formation of 5-acetyl-1-piperidino-2,4-dihydroxy-1H-pyrimidine.

Substitution: Formation of various substituted pyrimidinedione derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrimidine derivatives, including 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi:

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

- Case Studies : For instance, derivatives of pyrimidine have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 500–1000 μg/mL .

Anticancer Applications

The anticancer potential of this compound is supported by various studies suggesting its role in inhibiting tumor growth:

- Cell Cycle Regulation : This compound may influence cell cycle proteins and apoptosis pathways. For example, it has been reported that certain pyrimidine derivatives can inhibit CDK2 activity, leading to reduced proliferation of cancer cells .

- Research Findings : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against breast cancer and lung cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are significant in the context of treating chronic inflammatory diseases:

- Biological Mechanisms : These compounds can modulate pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK pathways.

- Clinical Relevance : Research highlights the potential for these compounds to alleviate symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects:

- Mechanism of Action : The compound may enhance neuronal survival by modulating oxidative stress responses and promoting neurogenesis.

- Case Studies : In animal models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, similar pyrimidine derivatives have shown promise in improving cognitive function and reducing neuroinflammation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and piperidino groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidinedione Core

5-Acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

- Structure: Differs by a 4-methylpiperazino group (a piperazine derivative) instead of piperidino.

- Properties: Molecular formula C₁₈H₂₁FN₄O₃ (MW 360.39).

- Applications : Likely targets enzymes with amine-binding pockets, such as kinases or G-protein-coupled receptors.

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Structure: Methyl groups at positions 1 and 3 instead of piperidino.

- Properties : Smaller molecular weight (MW 182.18) and reduced steric bulk. The lack of a piperidine ring limits interactions with bulky binding sites but increases metabolic stability .

- Applications: Potential as a small-molecule inhibitor or scaffold for further derivatization.

5-Acetyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione

- Structure : Chloropyridinyl substituent at position 1.

- Properties: The chloro group enhances electronegativity, promoting halogen bonding with biological targets. This may improve binding affinity compared to the piperidino analogue .

- Applications : Suited for targeting enzymes or receptors sensitive to halogen interactions, such as viral proteases.

Functional Group Additions and Modifications

6-Amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione

- Structure: Features an amino group at position 6 and a phenyl-pyrrolidinyl acetyl group at position 4.

- Properties: Increased lipophilicity due to the phenyl-pyrrolidinyl group, enhancing membrane permeability. The amino group may participate in hydrogen bonding, altering target specificity .

- Applications: Potential use in central nervous system (CNS) therapeutics due to improved blood-brain barrier penetration.

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Structure : Bromine and alkyl substituents at positions 5 and 3.

- Properties : High lipophilicity (logP ~2.0) makes it suitable for herbicidal activity by disrupting plant photosynthesis .

- Applications: Agricultural herbicide, contrasting with the pharmaceutical focus of acetyl-piperidino derivatives.

Metal Complexes and Nucleoside Analogues

Silver Complex of 5-Methyl-2,4(1H,3H)-pyrimidinedione

- Structure : Silver ion coordinated to the pyrimidinedione core.

- Properties : Introduces antimicrobial activity via silver’s biocidal effects. The target compound lacks metal coordination unless synthesized as a complex .

- Applications : Antimicrobial coatings or wound dressings.

FMAU (1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione)

- Structure : Fluorinated sugar moiety attached to the pyrimidinedione.

- Properties: Acts as a nucleoside analogue, inhibiting viral DNA polymerase.

- Applications : Antiviral/anticancer agent vs. enzyme inhibitor.

Comparative Data Table

Biological Activity

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidinedione core with an acetyl group and a piperidine moiety. This structural configuration is crucial for its biological interactions and efficacy.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. For instance, compounds derived from similar structures have shown promising results in inhibiting cancer cell proliferation. In one study, pyrano[2,3-d]pyrimidine-2,4-dione analogues were investigated for their inhibitory activity against PARP-1, an enzyme involved in DNA repair mechanisms in cancer cells. The synthesized compounds exhibited significant anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-acetyl-1-piperidino | MCF-7 | 0.09 |

| HCT116 | 0.17 | |

| Pyrano[2,3-d]pyrimidine | A549 | 0.03 |

| Colo-205 | 0.01 |

Pain Management

The compound has also been evaluated for its analgesic properties. A study focusing on dual piperidine-based ligands indicated that compounds with similar structures could effectively target histamine H3 and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain . The mechanism involves modulation of receptor activity, which is crucial for pain perception.

Table 2: Analgesic Activity of Piperidine Derivatives

| Compound | Receptor Target | Affinity (nM) |

|---|---|---|

| KSK67 | Sigma-1 | 4.5 |

| KSK68 | Histamine H3 | 6.2 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- PARP Inhibition : Compounds similar to this pyrimidinedione have been shown to inhibit PARP-1 effectively, leading to compromised DNA repair in cancer cells.

- Receptor Modulation : The compound acts on histamine H3 and sigma-1 receptors, influencing neurotransmitter release and pain signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives for their anticancer properties. The study reported that certain derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .

Q & A

Q. What are the established synthetic routes for 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized for yield and purity?

A common approach involves cyclocondensation reactions using precursors like substituted pyrimidines and acetylating agents. For example, analogous syntheses employ ammonium acetate (NH₄OAc) and glacial acetic acid under reflux (108°C) to facilitate cyclization and acetylation steps . Optimization strategies include:

- Catalyst screening : Testing acidic/basic catalysts (e.g., AcOH, H₂SO₄) to enhance reaction rates.

- Temperature gradients : Systematic variation (e.g., 80–120°C) to balance yield and side-product formation.

- Purity monitoring : Use HPLC (≥97% purity threshold) with C18 columns and UV detection (λ = 254 nm) to assess intermediates and final products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl, piperidino groups) and ring tautomerism.

- High-Performance Liquid Chromatography (HPLC) : Employ C18 reverse-phase columns with mobile phases like ammonium acetate buffer (pH 6.5) and methanol gradients for purity validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. How should researchers design stability studies for this compound under varying storage conditions?

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition assays : Test against targets like DNA methyltransferases or kinases using fluorogenic substrates (e.g., SAM/SAH analogs) .

- Cellular viability assays : Use MTT/XTT in cell lines relevant to hypothesized mechanisms (e.g., cancer, neurological models). Standardize protocols to minimize inter-lab variability .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking predict the compound’s reactivity and biological targets?

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to study tautomeric preferences or acetyl group reactivity .

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < −7 kcal/mol) and validate via mutagenesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Q. How can reaction engineering principles improve scalable synthesis of this compound?

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for its enzymatic interactions?

- Deuterium labeling : Synthesize deuterated analogs at key positions (e.g., acetyl methyl) and measure kcat/KM ratios.

- Isotopic profiling : Use LC-MS to track isotopic enrichment in enzymatic products, identifying rate-limiting steps .

Notes on Methodology and Sources

- Synthesis Optimization : Refer to analogous protocols for pyrimidinediones using NH₄OAc/AcOH systems .

- Computational Design : ICReDD’s integrated approach combines quantum chemistry and machine learning for reaction prediction .

- Analytical Standards : Follow pharmacopeial guidelines (e.g., EP Reference Standards) for HPLC method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.